Lipophilicity (logP) and Hydrogen Bond Donor Count: Direct Physicochemical Comparison with the Carboxylic Acid Analog
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate exhibits a computed logP of 1.71, which is 0.70 log units higher than its direct carboxylic acid analog (1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid, logP = 1.01) . This difference in lipophilicity is accompanied by a reduction in hydrogen bond donors from 3 (carboxylic acid) to 2 (ethyl ester), and a reduction in hydrogen bond acceptors from 2 to 1. The logP shift of +0.70 is substantial in medicinal chemistry terms, typically corresponding to a meaningful alteration in passive membrane permeability and oral absorption potential according to Lipinski's rule-of-five framework. The ethyl ester also serves as a metabolically labile prodrug handle or a synthetic intermediate for further amidation or hydrolysis, whereas the carboxylic acid requires additional activation steps for analogous transformations.
| Evidence Dimension | Lipophilicity (computed logP) and hydrogen bonding capacity |
|---|---|
| Target Compound Data | logP = 1.71; H-Bond Donors = 2; H-Bond Acceptors = 1; MW = 178.19 |
| Comparator Or Baseline | 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid: logP = 1.01; H-Bond Donors = 3; H-Bond Acceptors = 2; MW = 150.13 |
| Quantified Difference | ΔlogP = +0.70 (70% increase in computed logP); ΔH-Bond Donors = -1; ΔH-Bond Acceptors = -1 |
| Conditions | Computed logP values from Fluorochem product datasheets; both compounds at 98% purity |
Why This Matters
The 0.70 logP difference directly impacts passive permeability and is large enough to alter oral bioavailability predictions, making the ethyl ester the preferred starting point for lead compounds requiring moderate lipophilicity without additional synthetic manipulation.
